1-butyl-4-{1-[4-(3-methylphenoxy)butyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one
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Overview
Description
1-BUTYL-4-{1-[4-(3-METHYLPHENOXY)BUTYL]-1H-1,3-BENZODIAZOL-2-YL}PYRROLIDIN-2-ONE is a complex organic compound that features a pyrrolidinone core linked to a benzimidazole moiety and a butyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-BUTYL-4-{1-[4-(3-METHYLPHENOXY)BUTYL]-1H-1,3-BENZODIAZOL-2-YL}PYRROLIDIN-2-ONE typically involves multi-step organic reactions. One common approach is to start with the preparation of the benzimidazole intermediate, which is then coupled with the pyrrolidinone derivative under specific conditions. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance production rates and consistency.
Chemical Reactions Analysis
Types of Reactions
1-BUTYL-4-{1-[4-(3-METHYLPHENOXY)BUTYL]-1H-1,3-BENZODIAZOL-2-YL}PYRROLIDIN-2-ONE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Scientific Research Applications
1-BUTYL-4-{1-[4-(3-METHYLPHENOXY)BUTYL]-1H-1,3-BENZODIAZOL-2-YL}PYRROLIDIN-2-ONE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of advanced materials with specific properties, such as conductivity or stability.
Mechanism of Action
The mechanism of action of 1-BUTYL-4-{1-[4-(3-METHYLPHENOXY)BUTYL]-1H-1,3-BENZODIAZOL-2-YL}PYRROLIDIN-2-ONE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets through binding or inhibition, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-BUTYL-4-METHYLPYRIDINIUM TETRAFLUOROBORATE: Similar in structure but with different functional groups and properties.
1-BUTYL-1-METHYLPYRROLIDINIUM TETRAFLUOROBORATE: Shares the pyrrolidinone core but differs in the substituents.
Uniqueness
1-BUTYL-4-{1-[4-(3-METHYLPHENOXY)BUTYL]-1H-1,3-BENZODIAZOL-2-YL}PYRROLIDIN-2-ONE is unique due to its specific combination of functional groups and structural features
Properties
Molecular Formula |
C26H33N3O2 |
---|---|
Molecular Weight |
419.6 g/mol |
IUPAC Name |
1-butyl-4-[1-[4-(3-methylphenoxy)butyl]benzimidazol-2-yl]pyrrolidin-2-one |
InChI |
InChI=1S/C26H33N3O2/c1-3-4-14-28-19-21(18-25(28)30)26-27-23-12-5-6-13-24(23)29(26)15-7-8-16-31-22-11-9-10-20(2)17-22/h5-6,9-13,17,21H,3-4,7-8,14-16,18-19H2,1-2H3 |
InChI Key |
GPAOZUWTIHJLNF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1CC(CC1=O)C2=NC3=CC=CC=C3N2CCCCOC4=CC=CC(=C4)C |
Origin of Product |
United States |
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